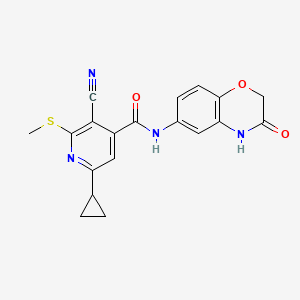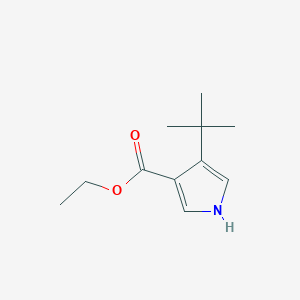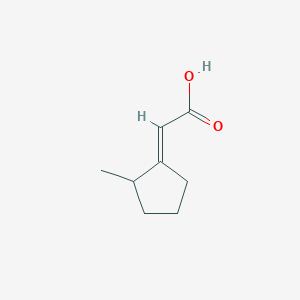
2-(5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-benzylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-benzylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the pyridine family and is known for its unique structure and properties.
Scientific Research Applications
Azepane-Based Motifs in Drug Discovery
Azepane-based compounds, including 2-(5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-benzylacetamide, have demonstrated a wide range of pharmacological properties due to their structural diversity. This diversity makes them valuable in the discovery of new therapeutic agents. Over 20 azepane-based drugs have received FDA approval for treating various diseases, highlighting the significance of azepane motifs in medicinal chemistry. These compounds have found applications across a broad spectrum of therapeutic areas, such as anticancer, anti-tubercular, anti-Alzheimer's, antimicrobial agents, and more. The review of azepane-based compounds emphasizes the importance of structure-activity relationship (SAR) and molecular docking studies in the development of less toxic, cost-effective, and highly active azepane-containing analogs against numerous diseases. This reflects the ongoing research interest in exploiting azepane-based motifs for drug discovery and development, offering inspiration for new design ideas for azepane-based drugs (Gao-Feng Zha et al., 2019).
Glutamate Receptors and Neurological Applications
The investigation into metabotropic glutamate receptor subtype 5 (mGluR5) antagonists has shed light on their potential utility in neurodegeneration, addiction, anxiety, and pain management. This area of research demonstrates how modifications to the azepane structure can impact its selectivity and efficacy in targeting specific receptor subtypes within the central nervous system (CNS). The development and characterization of newer mGluR5 antagonists with fewer off-target effects than earlier compounds suggest a promising direction for therapeutic applications in neurological disorders. This highlights the ongoing efforts to better understand the role of glutamate in the CNS and to develop more selective and effective treatments for a range of neurological conditions (P. M. Lea & A. Faden, 2006).
Development of Analytical Methods for Novel Compounds
The development and improvement of analytical methods for novel compounds, such as azepane derivatives, are crucial for advancing pharmacological research. Analytical techniques like UV spectrophotometry, HPTLC, HPLC, and LC-MS have been applied to the estimation of azepane derivatives and their combinations with other drugs. This research is essential for ensuring the quality, efficacy, and safety of new medicinal products. By focusing on the analytical aspects, researchers can better understand the pharmacokinetics and pharmacodynamics of azepane-based compounds, facilitating their development into effective therapeutic agents (M. M. Eswarudu et al., 2022).
properties
IUPAC Name |
2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-benzylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c24-19(21-14-17-8-4-3-5-9-17)16-22-15-18(10-11-20(22)25)28(26,27)23-12-6-1-2-7-13-23/h3-5,8-11,15H,1-2,6-7,12-14,16H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYNNUCSXWNDQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Chlorophenyl)methylsulfanyl]-4-(4-methoxyphenoxy)-5,6,7,8-tetrahydroquinazoline](/img/structure/B2439878.png)
![2-(Benzo[d]thiazol-2-ylthio)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone](/img/structure/B2439879.png)


![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2439886.png)
![2-(Furan-2-yl)-5-((3-methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2439887.png)
![6-(4-Chlorophenyl)-2-[1-(3-fluoropyridine-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2439889.png)
![5-bromo-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2439892.png)

![1-(3-(1H-pyrrol-1-yl)-2-(p-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)-2-(benzylthio)ethanone](/img/structure/B2439895.png)

